

# The Influence of Custodiol® on Gene Expression in Preserved Organs: A Technical Overview

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## Compound of Interest

Compound Name: Custodiol  
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## Introduction

**Custodiol®** HTK (Histidine-Tryptophan-Ketoglutarate) solution is a widely utilized intracellular crystalloid solution for the preservation of organs intended for transplantation, including the heart, liver, and kidneys. Its composition is designed to minimize ischemia-reperfusion injury (IRI), a critical factor impacting graft survival and function. Beyond its established physiological benefits, emerging research indicates that **Custodiol®** and its modifications can significantly modulate gene expression within preserved organs. This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. Understanding these molecular changes is paramount for optimizing organ preservation strategies and developing novel therapeutic interventions.

## Quantitative Data on Gene Expression Modulation

The following tables summarize the quantitative changes in gene expression observed in various studies involving **Custodiol®**-based organ preservation. These studies highlight the impact of **Custodiol®**, both alone and in combination with supplementary agents, on genes related to apoptosis, necroptosis, oxidative stress, and inflammation.

Table 1: Gene Expression Changes in Porcine Kidneys Preserved with **Custodiol®** Supplemented with Relaxin<sup>[1]</sup>

Gene	Biological Process	Change in Expression (Relaxin vs. Placebo)	p-value
SOD2	Antioxidant Defense	135% of control (Upregulated)	0.042
NFKB	Anti-apoptosis/Inflammation	125% of control (Upregulated)	0.019
RIPK1	Necroptosis/Apoptosis	82% of control (Downregulated)	0.016
MLKL	Necroptosis	82% of control (Downregulated)	0.021

This data is derived from a study on porcine kidney transplantation where organs were perfused with **Custodiol®** with or without the addition of Relaxin.[1]

Table 2: Gene Expression Changes in Human Myocardium during Open Heart Surgery: **Custodiol®** vs. Blood Cardioplegia

Gene	Biological Process	Observation in Custodiol® Group
Beclin	Autophagy	Significantly higher expression (p=0.0024)
Caspase 9	Apoptosis (Initiator)	Significantly increased expression
HIF-1α	Hypoxia Response	Significantly increased expression
Caspase 3	Apoptosis (Executioner)	Significantly different expression in the blood cardioplegia group
Caspase 8	Apoptosis (Initiator)	Significantly different expression in the blood cardioplegia group

This table summarizes findings from a study comparing the effects of **Custodiol®** cardioplegia and blood cardioplegia on gene expression in patients undergoing open heart surgery.

Table 3: Gene Expression Analysis in a Rat Heart Transplantation Model with **Custodiol®** Supplemented with Alpha-1-Antitrypsin (AAT)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Gene Category	Number of Genes Analyzed	Key Finding
Multiple Pathways	88	Computational analysis showed that the ischemia+AAT network displayed higher homogeneity, more positive, and fewer negative gene correlations than the ischemia+placebo network.

This study in a rat model of heart transplantation highlights the broader impact of supplementing **Custodiol®** on the overall gene expression network.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

A thorough understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following sections provide detailed, representative protocols for the key experiments cited.

### RNA Extraction from Preserved Organ Tissue

High-quality RNA is a prerequisite for accurate gene expression analysis. The following protocol is a generalized procedure for RNA extraction from tissues preserved in cold storage solutions like **Custodiol®**.

Materials:

- TRIzol® reagent or similar RNA extraction reagent
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water
- Homogenizer (e.g., rotor-stator or bead mill)
- Microcentrifuge
- RNase-free tubes and pipette tips

Procedure:

- Tissue Homogenization:
  - Excise a small piece of the preserved organ tissue (approximately 50-100 mg) on a clean, RNase-free surface, preferably on ice.

- Immediately place the tissue in a tube containing 1 mL of TRIzol® reagent.
- Homogenize the tissue thoroughly using a homogenizer until no visible tissue clumps remain. To prevent RNA degradation, keep the sample on ice as much as possible during this process.[\[5\]](#)[\[6\]](#)
- Phase Separation:
  - Incubate the homogenate for 5 minutes at room temperature to allow for the complete dissociation of nucleoprotein complexes.
  - Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.
  - Cap the tube securely and shake vigorously for 15 seconds.
  - Incubate at room temperature for 2-3 minutes.
  - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[\[7\]](#)
- RNA Precipitation:
  - Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
  - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used initially.
  - Incubate at room temperature for 10 minutes.
  - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[\[6\]](#)
- RNA Wash:
  - Discard the supernatant.
  - Wash the RNA pellet with at least 1 mL of 75% ethanol.

- Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Solubilization:
  - Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
  - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
  - Incubate at 55-60°C for 10-15 minutes to aid dissolution.
- Quantification and Quality Control:
  - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
  - Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >7 is generally considered suitable for downstream applications like qRT-PCR and RNA sequencing.

## Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the expression levels of specific genes.

Materials:

- High-quality total RNA (extracted as described above)
- Reverse transcriptase enzyme and buffer kit
- dNTPs
- Random hexamers or oligo(dT) primers
- SYBR® Green or TaqMan® qPCR Master Mix
- Gene-specific forward and reverse primers
- qRT-PCR instrument

- Optical-grade PCR plates and seals

Procedure:

a) cDNA Synthesis (Reverse Transcription):

- Prepare a master mix containing reverse transcriptase, dNTPs, primers (random hexamers or oligo(dT)), and reaction buffer according to the manufacturer's protocol.
- Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube.
- Bring the final reaction volume to the recommended amount (e.g., 20 µL) with RNase-free water.
- Incubate the reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
- The resulting cDNA can be stored at -20°C.

b) qPCR Reaction:

- Prepare a qPCR master mix for each gene of interest, including the qPCR Master Mix, forward and reverse primers, and nuclease-free water.
- Aliquot the master mix into the wells of an optical-grade PCR plate.
- Add the diluted cDNA template to each well. Each sample should be run in triplicate.
- Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
- Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
- Run the plate in a qRT-PCR instrument with a typical cycling protocol:
  - Initial denaturation: 95°C for 10 minutes.

- 40 cycles of:
  - Denaturation: 95°C for 15 seconds.
  - Annealing/Extension: 60°C for 1 minute.[8]
- Melt curve analysis (for SYBR Green chemistry) to verify the specificity of the amplified product.[7]

c) Data Analysis:

- The relative quantification of gene expression is typically calculated using the  $2^{-\Delta\Delta C_t}$  method.
- The expression of the target gene is normalized to an endogenous control gene (e.g., GAPDH, ACTB) that is stably expressed across all experimental conditions.
- The fold change in gene expression is then calculated relative to a control or calibrator sample.

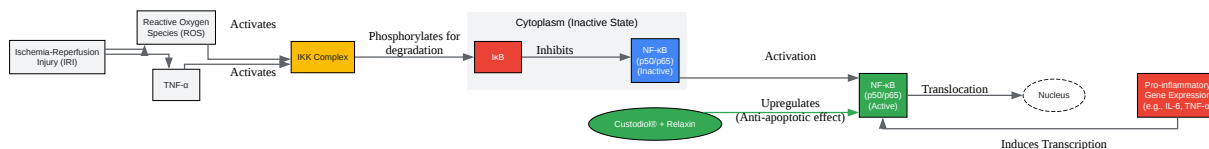
## Key Signaling Pathways Modulated by Custodiol®

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are influenced by the use of **Custodiol®** in organ preservation. These pathways are central to the cellular response to ischemia-reperfusion injury.

## NF-κB Signaling Pathway in Ischemia-Reperfusion Injury

Ischemia-reperfusion injury triggers inflammatory responses, in which the NF-κB signaling pathway plays a central role. **Custodiol®**, particularly when supplemented, can modulate this pathway to reduce inflammation.



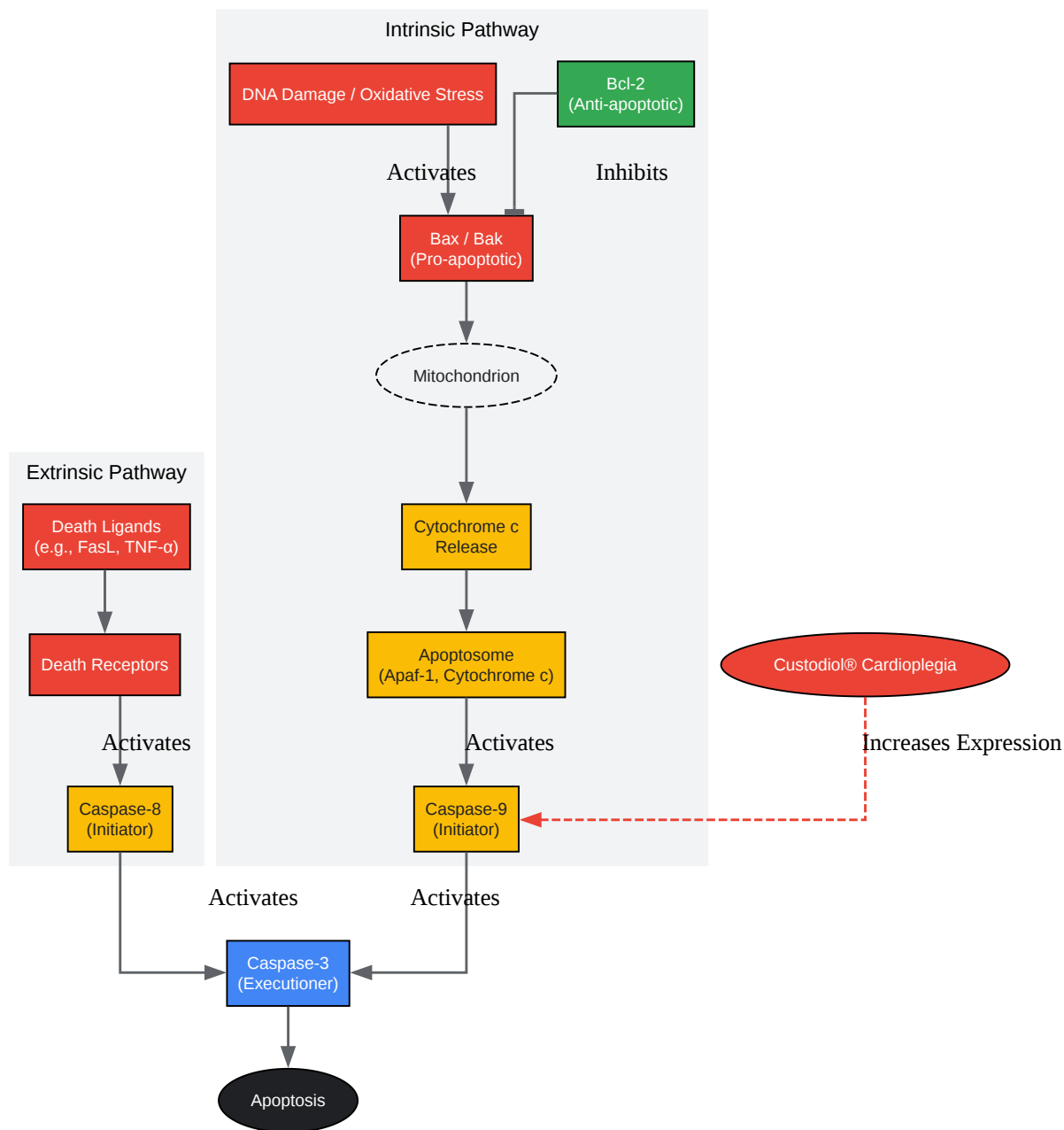


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NF-κB signaling pathway activation during IRI and modulation by **Custodiol®**.

## Apoptosis Signaling Pathways: Intrinsic and Extrinsic

Apoptosis, or programmed cell death, is a critical process in IRI. **Custodiol®** can influence the expression of key apoptosis-related genes, such as those from the Bcl-2 and Caspase families.

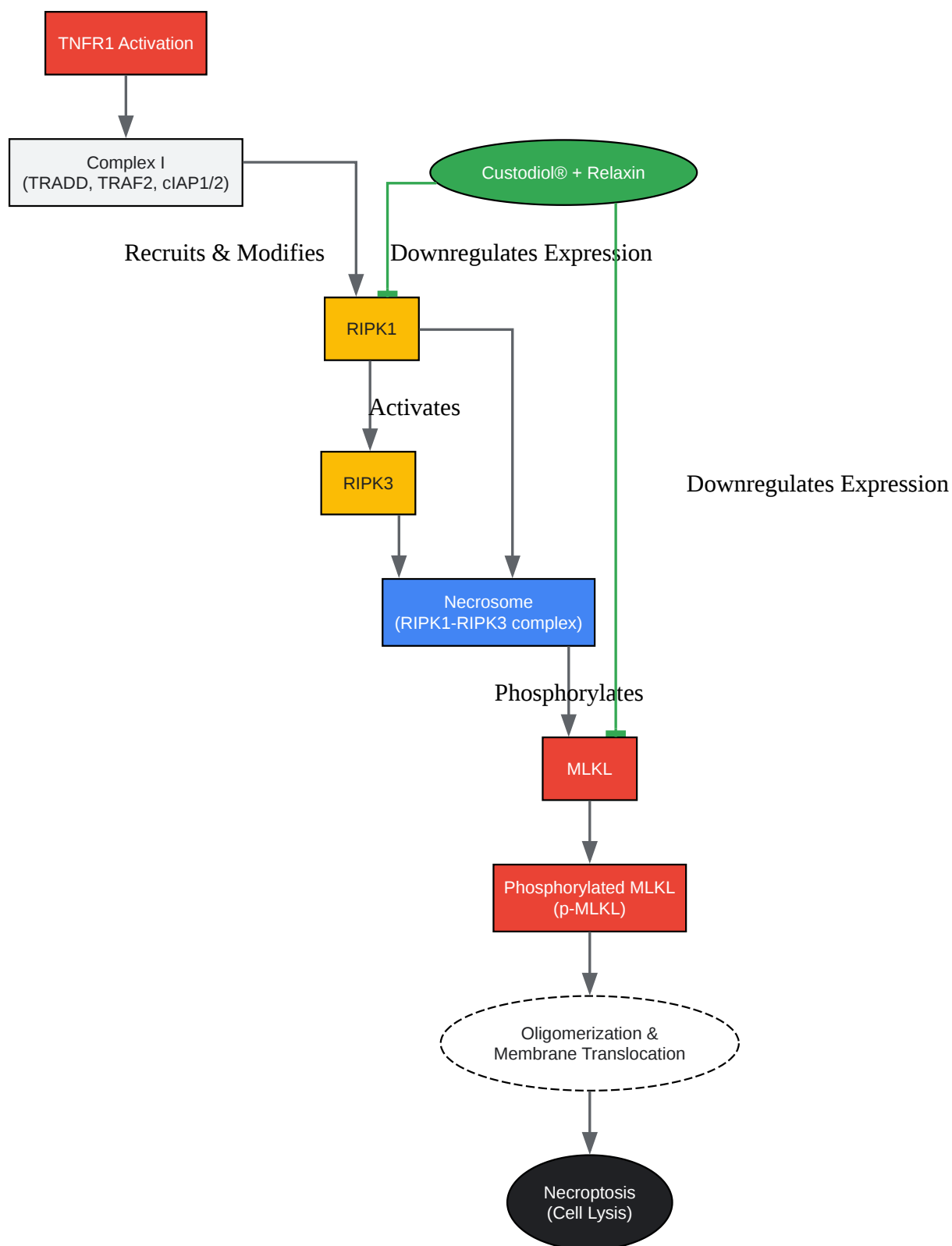


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Intrinsic and extrinsic apoptosis pathways and points of modulation.

## Necroptosis Signaling Pathway

Necroptosis is a form of programmed necrosis that is also implicated in IRI. **Custodiol®** supplemented with agents like Relaxin has been shown to downregulate key mediators of this pathway.

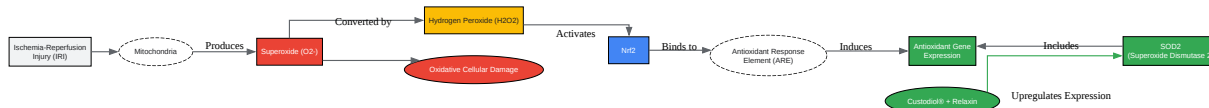


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The RIPK1/MLKL-mediated necroptosis pathway and its inhibition.

## Oxidative Stress and the SOD2 Antioxidant Pathway

Oxidative stress is a major contributor to IRI. **Custodiol®** can enhance the expression of antioxidant enzymes like SOD2, thereby mitigating cellular damage.



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The role of SOD2 in mitigating oxidative stress during IRI.

## Conclusion

The evidence presented in this technical guide demonstrates that **Custodiol®** preservation solution, alone or with additives, exerts significant effects on the gene expression profiles of preserved organs. These molecular changes are closely linked to key pathways involved in ischemia-reperfusion injury, including apoptosis, necroptosis, inflammation, and oxidative stress. For researchers and professionals in drug development, these findings offer valuable insights into the mechanisms of organ protection and highlight potential molecular targets for the development of improved preservation solutions and adjunctive therapies. A deeper understanding of the interplay between preservation solutions and gene expression will be instrumental in enhancing the quality and longevity of transplanted organs.

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